molecular formula C23H23FN2O2S B2695843 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 954590-84-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2695843
CAS RN: 954590-84-2
M. Wt: 410.51
InChI Key: NYLGQNVIJGSCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H23FN2O2S and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties in Salt and Inclusion Compounds

Research on amide-containing isoquinoline derivatives has revealed interesting structural aspects and properties when these compounds interact with different types of acids. For instance, certain isoquinoline derivatives can form gels or crystalline solids depending on the acid used for treatment, indicating potential applications in materials science for creating specific molecular architectures or in drug delivery systems for controlled release mechanisms. The study by Karmakar, Sarma, and Baruah (2007) on the structural aspects of two amide-containing isoquinoline derivatives highlights these points (Karmakar, Sarma, & Baruah, 2007).

Biological Evaluation as Dual Inhibitors

The synthesis and biological evaluation of quinazolinone-based derivatives, including those structurally related to the compound , have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests potential applications in cancer research, specifically in the development of new anti-cancer agents targeting these specific kinases. Riadi et al. (2021) demonstrated the cytotoxic activity of a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate against human cancer cell lines (Riadi et al., 2021).

Chemoselective Acetylation in Drug Synthesis

Compounds related to the one of interest have been used as intermediates in the synthesis of drugs, such as antimalarial drugs, through chemoselective acetylation. This indicates their role in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. For example, Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs (Magadum & Yadav, 2018).

Imaging Studies and Diagnostic Applications

Isoquinoline derivatives have been evaluated for their use in imaging studies, such as PET imaging, indicating potential applications in diagnostic procedures, particularly in identifying and quantifying disease markers. For instance, Yui et al. (2010) investigated the kinetics of two 18F-labeled PET ligands in the monkey brain and their application in imaging translocator protein (18 kDa) in the infarcted rat brain, suggesting uses in neuroscience and pharmacological studies (Yui et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2S/c24-20-7-3-4-8-22(20)28-15-23(27)25-13-21(19-10-12-29-16-19)26-11-9-17-5-1-2-6-18(17)14-26/h1-8,10,12,16,21H,9,11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLGQNVIJGSCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=CC=C3F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.